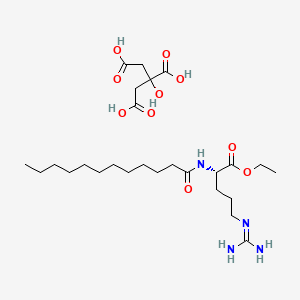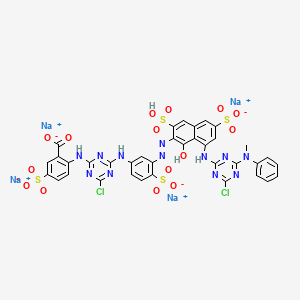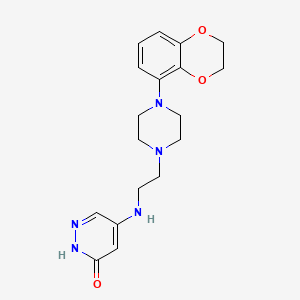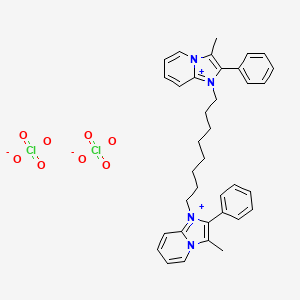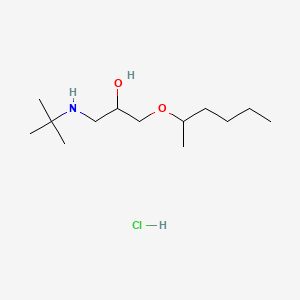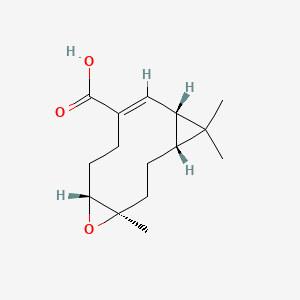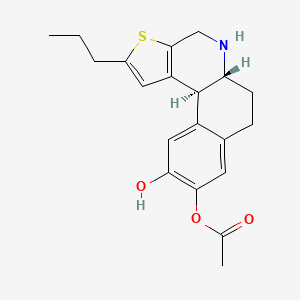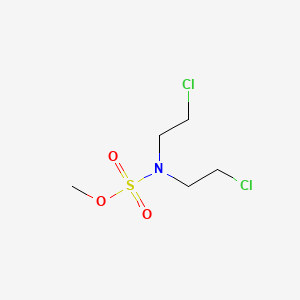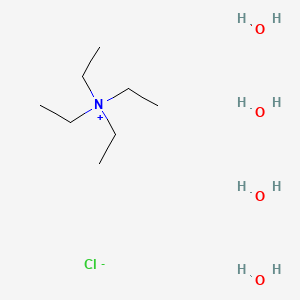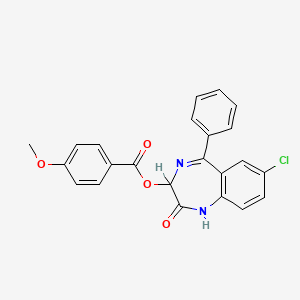
7-Chloro-2-oxo-5-phenyl-2,3-dihydro-1H-1,4-benzodiazepin-3-yl 4-methoxybenzoate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
7-Chloro-2-oxo-5-phenyl-2,3-dihydro-1H-1,4-benzodiazepin-3-yl 4-methoxybenzoate is a chemical compound belonging to the benzodiazepine class Benzodiazepines are well-known for their psychoactive properties, often used in the treatment of anxiety, insomnia, and other conditions
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 7-Chloro-2-oxo-5-phenyl-2,3-dihydro-1H-1,4-benzodiazepin-3-yl 4-methoxybenzoate typically involves the following steps:
Formation of the Benzodiazepine Core: The initial step involves the cyclization of a suitable precursor, such as 2-amino-5-chlorobenzophenone, with an appropriate reagent like acetic anhydride to form the benzodiazepine core.
Introduction of the Phenyl Group: The phenyl group is introduced via a Friedel-Crafts acylation reaction, using reagents such as benzoyl chloride and a Lewis acid catalyst like aluminum chloride.
Esterification: The final step involves the esterification of the benzodiazepine core with 4-methoxybenzoic acid, using a dehydrating agent like dicyclohexylcarbodiimide (DCC) to form the desired ester.
Industrial Production Methods
In an industrial setting, the production of this compound would involve similar steps but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent quality and efficiency.
Analyse Chemischer Reaktionen
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the phenyl ring, using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can occur at the carbonyl group, using agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The chlorine atom in the benzodiazepine ring can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles like amines in the presence of a base such as sodium hydroxide.
Major Products
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted benzodiazepines with various functional groups.
Wissenschaftliche Forschungsanwendungen
Chemistry
In chemistry, this compound is used as a precursor for the synthesis of more complex molecules. Its unique structure allows for various modifications, making it a valuable intermediate in organic synthesis.
Biology
In biological research, the compound is studied for its potential effects on the central nervous system. Its benzodiazepine core suggests it may interact with GABA receptors, making it a candidate for studying anxiety and sleep disorders.
Medicine
Medically, derivatives of this compound are explored for their potential use as anxiolytics, sedatives, and anticonvulsants. Research is ongoing to determine its efficacy and safety in clinical settings.
Industry
In the industrial sector, this compound can be used in the development of new pharmaceuticals. Its unique properties make it a valuable starting material for drug discovery and development.
Wirkmechanismus
The compound exerts its effects primarily through interaction with the GABA-A receptor, a major inhibitory neurotransmitter receptor in the brain. By binding to this receptor, it enhances the effect of GABA, leading to increased neuronal inhibition and producing sedative, anxiolytic, and anticonvulsant effects.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Diazepam: Another benzodiazepine with similar anxiolytic and sedative properties.
Lorazepam: Known for its potent anxiolytic effects.
Clonazepam: Used primarily for its anticonvulsant properties.
Uniqueness
7-Chloro-2-oxo-5-phenyl-2,3-dihydro-1H-1,4-benzodiazepin-3-yl 4-methoxybenzoate is unique due to its ester functional group, which can influence its pharmacokinetic properties, such as absorption and metabolism. This structural feature may offer advantages in terms of bioavailability and duration of action compared to other benzodiazepines.
Eigenschaften
CAS-Nummer |
108640-99-9 |
|---|---|
Molekularformel |
C23H17ClN2O4 |
Molekulargewicht |
420.8 g/mol |
IUPAC-Name |
(7-chloro-2-oxo-5-phenyl-1,3-dihydro-1,4-benzodiazepin-3-yl) 4-methoxybenzoate |
InChI |
InChI=1S/C23H17ClN2O4/c1-29-17-10-7-15(8-11-17)23(28)30-22-21(27)25-19-12-9-16(24)13-18(19)20(26-22)14-5-3-2-4-6-14/h2-13,22H,1H3,(H,25,27) |
InChI-Schlüssel |
QZZKVUCGUUSJOL-UHFFFAOYSA-N |
Kanonische SMILES |
COC1=CC=C(C=C1)C(=O)OC2C(=O)NC3=C(C=C(C=C3)Cl)C(=N2)C4=CC=CC=C4 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


